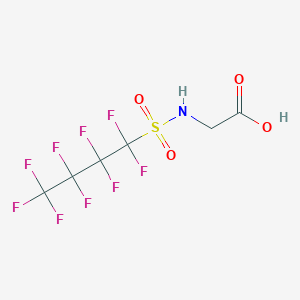
Fbsaa
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-n-perfluorobutanesulfonylglycine can be synthesized through the reaction of perfluorobutane sulfonamide with glycine under specific conditions. The reaction typically involves the use of strong acids or bases and may require heating or UV light to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of N-Methyl-n-perfluorobutanesulfonylglycine often involves the use of fluorochemical manufacturing processes. These processes may include the use of perfluorobutane sulfonamidoethanol as a precursor, which undergoes further chemical transformations to yield the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-n-perfluorobutanesulfonylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorobutane sulfonate.
Reduction: Reduction reactions can lead to the formation of different fluorinated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions may require specific conditions such as elevated temperatures, UV light, or the presence of catalysts .
Major Products Formed
The major products formed from these reactions include perfluorobutane sulfonate and various fluorinated derivatives, which have applications in different industrial processes .
Wissenschaftliche Forschungsanwendungen
N-Methyl-n-perfluorobutanesulfonylglycine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of fluorotelomer products.
Biology: Studied for its potential effects on biological systems and its biodegradation pathways.
Medicine: Investigated for its potential use in medical applications, such as drug delivery systems.
Industry: Utilized in the production of water and stain-resistant treatments for paper and textiles
Wirkmechanismus
The mechanism of action of N-Methyl-n-perfluorobutanesulfonylglycine involves its interaction with specific molecular targets and pathways. It can act as a precursor to perfluorobutane sulfonate, which may exert its effects through various biochemical interactions. The compound’s stability and resistance to degradation make it a persistent environmental contaminant, impacting human health and ecosystems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Perfluorobutane sulfonamide
- Perfluorobutane sulfonamidoethanol
- Perfluorobutane sulfonamido acetaldehyde
Uniqueness
N-Methyl-n-perfluorobutanesulfonylglycine is unique due to its specific chemical structure and properties, which make it suitable for various industrial applications. Its ability to form stable fluorinated derivatives sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
347872-22-4 |
|---|---|
Molekularformel |
C4F9SO2NHCH2COOH C6H4F9NO4S |
Molekulargewicht |
357.15 g/mol |
IUPAC-Name |
2-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)acetic acid |
InChI |
InChI=1S/C6H4F9NO4S/c7-3(8,5(11,12)13)4(9,10)6(14,15)21(19,20)16-1-2(17)18/h16H,1H2,(H,17,18) |
InChI-Schlüssel |
IIJKOWPVAXZAKE-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


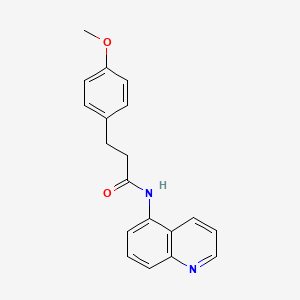
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)
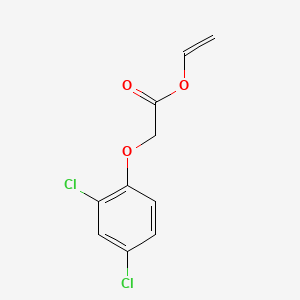
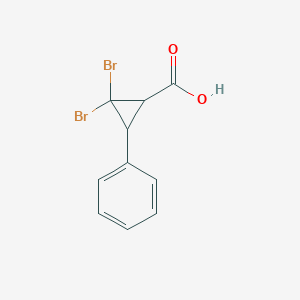
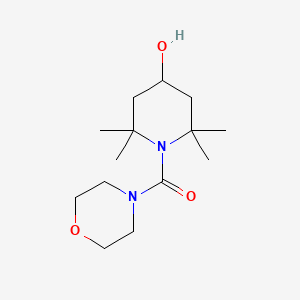
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)

![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)
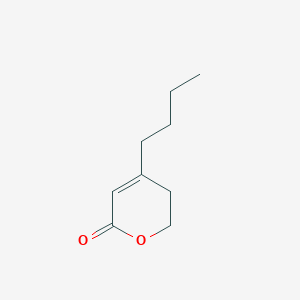
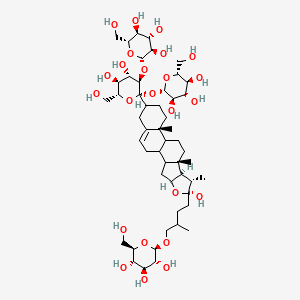
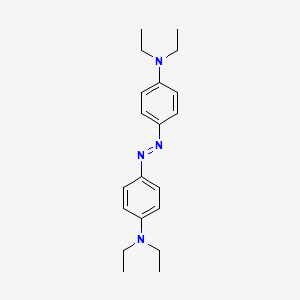
![(Z)-4-(morpholinosulfonyl)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14140676.png)
![2-chloro-4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B14140677.png)
![4-{(E)-[4-(hexadecylamino)phenyl]diazenyl}benzonitrile](/img/structure/B14140689.png)
